Cdx-2-3 protein - 156560-97-3

Cdx-2-3 protein

Catalog Number: EVT-1517173
CAS Number: 156560-97-3
Molecular Formula: C11H12N2O2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cdx-2-3 protein, a member of the caudal homeobox protein family, plays a significant role in regulating gene expression during embryonic development and differentiation. This protein is primarily involved in the transcriptional activation of genes related to intestinal development and function, particularly influencing proglucagon gene expression in enteroendocrine cells. The Cdx-2-3 protein is characterized by its homeodomain, which allows it to bind DNA and regulate target genes such as sucrase-isomaltase and carbonic anhydrase 1 .

Source and Classification

Cdx-2-3 protein is derived from the cdx-2 and cdx-3 genes, which are part of the homeobox gene family. These genes are crucial for the development of the gastrointestinal tract and are expressed in various tissues, including the intestine and pancreas. The classification of Cdx-2-3 falls under transcription factors that possess a homeodomain, enabling them to bind specific DNA sequences and modulate gene transcription .

Synthesis Analysis

Methods

The synthesis of Cdx-2-3 protein can be achieved through several methods, including:

  1. In Vitro Transcription/Translation: This method involves using plasmids containing the cdx-2/3 gene to produce the protein in a controlled laboratory environment.
  2. Cell Transfection: In this approach, eukaryotic cells are transfected with plasmids that express Cdx-2-3, allowing for the production of the protein within living cells.
  3. Recombinant Protein Production: Utilizing bacterial or yeast systems to express and purify Cdx-2-3 protein is another common method.

Technical Details

For effective synthesis, plasmids such as pBAT7.cdx-3 can be used, which are driven by strong promoters like cytomegalovirus, ensuring high levels of expression . The resulting proteins can be analyzed through techniques such as Western blotting to confirm their identity and functionality.

Molecular Structure Analysis

Structure

Cdx-2-3 protein consists of a conserved homeodomain that is critical for its DNA-binding capability. This domain typically spans approximately 60 amino acids and is responsible for recognizing specific DNA sequences within target gene promoters .

Data

The molecular weight of Cdx-2-3 varies depending on the specific isoform but generally ranges around 30 kDa. Structural studies have identified key residues within the homeodomain that are essential for its interaction with DNA .

Chemical Reactions Analysis

Reactions

Cdx-2-3 protein is primarily involved in transcriptional activation reactions where it binds to promoter regions of target genes. For example:

  1. Binding to Proglucagon Promoter: Cdx-2-3 interacts with specific elements in the proglucagon promoter, facilitating transcriptional activation.
  2. Regulatory Interactions: It may also engage in complex interactions with other transcription factors like Pax-6 to enhance or repress gene expression .

Technical Details

Studies have shown that mutations within the homeodomain can significantly affect binding affinity and subsequent transcriptional activity, highlighting its importance in regulatory processes .

Mechanism of Action

Process

The mechanism by which Cdx-2-3 exerts its effects involves several steps:

  1. DNA Binding: The homeodomain binds to specific DNA sequences in target gene promoters.
  2. Recruitment of Co-factors: Cdx-2-3 recruits coactivators or corepressors that modulate chromatin structure and influence transcriptional outcomes.
  3. Transcription Activation/Repression: Depending on the context, Cdx-2-3 can either activate or repress gene expression through these interactions.

Data

Research indicates that Cdx-2/3 can activate proglucagon gene transcription through distinct binding sites within its promoter region, demonstrating its versatility as a transcription factor .

Physical and Chemical Properties Analysis

Physical Properties

Cdx-2-3 protein is soluble in aqueous solutions under physiological conditions, which is essential for its function in cellular environments.

Chemical Properties

The stability of Cdx-2-3 is influenced by factors such as pH and ionic strength, which can affect its conformation and interaction with DNA. Additionally, post-translational modifications like phosphorylation may play a role in modulating its activity .

Applications

Cdx-2-3 protein has significant implications in various scientific fields:

  1. Developmental Biology: Understanding its role in gut development provides insights into congenital disorders affecting the gastrointestinal tract.
  2. Endocrinology: Its influence on proglucagon expression makes it relevant in studying diabetes and metabolic disorders.
  3. Gene Therapy: Targeting Cdx-2/3 pathways may offer therapeutic strategies for diseases linked to impaired intestinal function or hormone regulation.
Molecular Characterization of Cdx-2-3 Protein

Gene Structure and Isoforms of CDX2/3

Genomic Organization and Evolutionary Conservation

The CDX2/3 gene (officially designated CDX2) resides on human chromosome 13q12.2 and belongs to the ParaHox gene cluster, an evolutionarily conserved subgroup of homeobox genes related to the Hox family [2] [10]. Vertebrate genomes typically harbor three Cdx paralogs (Cdx1, Cdx2, and Cdx4) resulting from sequential genome duplication events. Cdx2 retains the closest linkage to other ParaHox genes (Gsx and Pdx) within this cluster [2]. The Cdx2 genomic locus spans approximately 8.4 kb and consists of 3 coding exons, encoding a protein critical for axial patterning and gut development [7] [10].

Evolutionary conservation of Cdx2/3 is profound. Orthologs are identified across diverse species, including Xenopus (Xcad1, orthologous to amniote Cdx2), mice, hamsters, and humans [1] [2] [6]. The homeodomain, in particular, exhibits near-perfect amino acid conservation, especially residues critical for DNA binding (e.g., Arg228 in the hamster Cdx-3, equivalent to human Arg237) [6] [8] [9]. Functional conservation is evident in knockdown studies; Xenopus tropicalis embryos with inhibited Cdx1, Cdx2, or Cdx4 expression display similar posterior truncation phenotypes, indicating overlapping roles rooted in their shared evolutionary heritage [2].

Alternative Splicing Mechanisms Generating Cdx-2/3 Variants

Alternative splicing significantly expands the functional repertoire of the CDX2/3 transcriptome. The predominant mechanism generates two major isoforms:

  • Full-length CDX2 (CDX2-FL): This canonical isoform includes all exons and encodes a 311-amino acid protein containing the complete homeodomain and transcriptional activation domains [1] [3].
  • CDX2/AS (Alternative Splicing variant): This variant results from exon skipping or alternative splice site usage. It retains the N-terminal activation domain but harbors a truncated homeodomain due to a frameshift. Crucially, it appends a novel C-terminal domain rich in serine and arginine residues (RS domain), characteristic of proteins involved in RNA processing [3].

Table 1: Major Isoforms of CDX2/3

Isoform NameStructural FeaturesPrimary FunctionSubcellular LocalizationKey Interactions
CDX2-FLFull homeodomain, N-terminal transactivation domains (A, B, C)Transcriptional activation of target genes (e.g., GUCA2A, SI, CDH17, GCG)Diffuse nuclearp300, POU factors, HNFs
CDX2/ASTruncated homeodomain, N-terminal domains, C-terminal RS domainRegulation of alternative pre-mRNA splicingFocal nuclear (speckles)ASF/SF2, SC35 splice factors

These isoforms exhibit distinct expression patterns and functions. While CDX2-FL acts as a potent transcriptional activator in intestinal epithelium and pancreatic islet alpha cells [1] [6], CDX2/AS co-localizes with nuclear splicing factors (ASF/SF2, SC35) and alters splicing patterns of reporter minigenes (e.g., CD44v5, Tra2-β1) independently of CDX2-FL’s transcriptional activity [3]. This dual functionality enables the CDX2 gene to regulate gene expression at both transcriptional and post-transcriptional levels.

Structural Domains and Functional Motifs

Homeobox DNA-Binding Domain Architecture

The central homeodomain (HD) of Cdx-2/3 is a 60-amino acid module adopting a classic helix-turn-helix (HTH) fold composed of three alpha-helices [6] [9] [10]. Helix 3, known as the recognition helix, makes direct sequence-specific contacts with the major groove of DNA. Key conserved residues within this helix (e.g., Trp223, Arg228/237) are essential for DNA binding affinity and specificity [6] [9].

Cdx-2/3 binds preferentially to AT-rich DNA sequences. The core consensus motif is 5’-(A/C)TTTAT(A/G)-3’, often found in enhancers and promoters of intestine-specific genes like guanylyl cyclase C (GUCY2C), proglucagon (GCG), and sucrase-isomaltase (SI) [1] [4] [10]. Structural studies and biochemical analyses (e.g., EMSA, DNase footprinting) demonstrate that residues in the N-terminal arm of the HD (preceding helix 1) and within helices 1 and 2 also contribute to DNA binding stability and minor groove contacts [6] [10]. Pathogenic missense mutations within the HD (e.g., human p.Arg237His, equivalent to hamster p.Arg228Ser) severely disrupt DNA binding and transactivation capacity, leading to profound developmental defects like caudal regression syndrome and anorectal malformations [8] [9].

Post-Translational Modifications and Regulatory Sites

The activity, stability, and subcellular localization of Cdx-2/3 are dynamically regulated by multiple post-translational modifications (PTMs), primarily phosphorylation:

  • N-terminal Transactivation Domain (TAD): The TAD (roughly aa 1-180) contains several subdomains (A, B, C) crucial for transcriptional activation. Domain A (aa 1-83) is particularly potent and can function as a heterologous activator when fused to heterologous DNA-binding domains like LexA or Pit-1 [6] [9]. Phosphorylation occurs at specific serine/threonine residues within the TAD (exact sites vary slightly between species). These modifications can either enhance or repress transactivation potential depending on the residue modified and the cellular context (e.g., fibroblast vs. islet cell) [6] [9] [10]. Notably, specific point mutations or deletions within Domain A (e.g., affecting an Asp-Lys-Asp motif) not only reduce transcriptional activity but also disrupt nuclear import/export, leading to cytoplasmic accumulation, suggesting this domain harbors motifs involved in nucleocytoplasmic trafficking [6] [9].

  • C-terminal Regulatory Domain: The region C-terminal to the homeodomain contains clusters of serine and threonine residues targeted by kinases like Glycogen Synthase Kinase 3 (GSK3) and protein kinase A (PKA) [10]. Phosphorylation in this domain, particularly within a PEST-like sequence (rich in Pro, Glu, Ser, Thr), acts as a signal for ubiquitin-mediated proteasomal degradation, thereby controlling protein turnover and abundance [10]. This provides a rapid mechanism to modulate Cdx-2/3 levels in response to cellular signals.

  • Regulation of DNA Binding and Partner Interaction: Phosphorylation can also subtly modulate DNA binding affinity and the recruitment of co-activators (e.g., p300/CBP) or other transcription factors (e.g., HNFs, GATA factors), influencing target gene selection and activation strength in a cell-type-specific manner [4] [5] [10].

Table 2: Key Post-Translational Modifications of Cdx-2/3

Modification TypePrimary Location(s)Functional ConsequencesRegulatory Significance
Phosphorylation (Activating)N-Terminal TAD (Specific Ser/Thr)Enhances transactivation potential; Modulates co-activator recruitmentCell-type-specific activity; Response to signaling pathways (e.g., Wnt, cAMP)
Phosphorylation (Inhibiting)N-Terminal TAD (Specific Ser/Thr)Reduces transactivation potentialContext-dependent repression
Phosphorylation (Degradation Signal)C-Terminal PEST domain (Ser/Thr clusters)Promotes polyubiquitination and proteasomal degradationControls protein stability and turnover; Rapid response to signals
Phosphorylation (Modulatory)Homeodomain vicinityMay fine-tune DNA binding affinity or co-factor interactionsIntegration of signaling inputs

These PTMs, coupled with dynamic interactions with tissue-specific co-factors (e.g., GATA6 in progenitors, HNF4A in differentiated cells), underpin the context-specific functions of Cdx-2/3 in processes ranging from embryonic patterning and gut specification [10] to the maintenance of intestinal epithelial homeostasis and the regulation of endocrine gene expression like proglucagon [1] [5] [10]. The lability of Cdx-2/3 chromatin occupancy observed during intestinal epithelial differentiation – redistributing from hundreds of sites in progenitors to thousands of new sites in mature cells – likely reflects these complex regulatory inputs [5].

Properties

CAS Number

156560-97-3

Product Name

Cdx-2-3 protein

Molecular Formula

C11H12N2O2

Synonyms

Cdx-2-3 protein

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